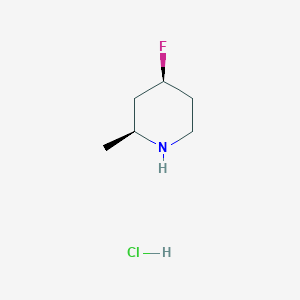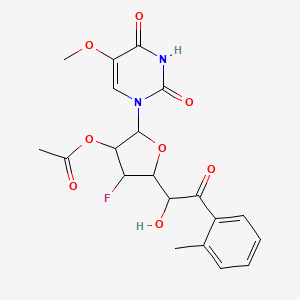
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is an organic compound with the molecular formula C10H12O2S It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and methylthio substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- typically involves the functionalization of a benzaldehyde derivative. One common method includes the methylation of 2-hydroxy-4-methyl-5-(methylthio)benzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of a suitable benzene derivative.
Reduction: of the nitro group to an amine.
Diazotization: followed by to introduce the methoxy and methylthio groups.
Formylation: to introduce the aldehyde group.
Types of Reactions:
Oxidation: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methylthio groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2-methoxy-4-methyl-5-(methylthio)benzoic acid.
Reduction: 2-methoxy-4-methyl-5-(methylthio)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a starting material for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
- Employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- exerts its effects is largely dependent on its interaction with biological molecules. The methoxy and methylthio groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also undergo metabolic transformations that produce active metabolites, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 2-methoxy-4-methyl-: Lacks the methylthio group, which may result in different reactivity and biological activity.
Benzaldehyde, 2-hydroxy-4-methyl-5-(methylthio)-: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical properties and applications.
Benzaldehyde, 2-methoxy-5-methyl-: The position of the methyl group is different, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is unique due to the combined presence of methoxy, methyl, and methylthio groups, which confer distinct electronic and steric properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
This detailed overview provides a comprehensive understanding of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
22583-05-7 |
|---|---|
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12O2S/c1-7-4-9(12-2)8(6-11)5-10(7)13-3/h4-6H,1-3H3 |
InChI-Schlüssel |
HVQBDPAGFBTQCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1SC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)

